N'-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate
Description
N'-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate is a branched ethylenediamine derivative featuring two octyl chains, an aminoethyl group, and an acetate counterion. Its structure combines hydrophobic (octyl groups) and hydrophilic (aminoethyl and acetate) moieties, making it amphiphilic. This property suggests applications in surfactant systems, drug delivery, or as a chelating agent .
The compound’s IUPAC name, N-Octyl-N'-[2-(octylamino)ethyl]-1,2-ethanediamine acetate (1:1), highlights its ethylenediamine backbone substituted with two octyl groups and a secondary amine linked to an aminoethyl chain. The acetate salt enhances solubility in polar solvents .
Properties
CAS No. |
93839-39-5 |
|---|---|
Molecular Formula |
C22H49N3O2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
acetic acid;N'-[2-(dioctylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H45N3.C2H4O2/c1-3-5-7-9-11-13-18-23(20-17-22-16-15-21)19-14-12-10-8-6-4-2;1-2(3)4/h22H,3-21H2,1-2H3;1H3,(H,3,4) |
InChI Key |
FERXTBXIPLQHDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCNCCN.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of N,N-dioctylethylenediamine
This intermediate is prepared by alkylation of ethylenediamine with octyl halides (e.g., octyl bromide or octyl chloride) under controlled conditions to selectively dialkylate one nitrogen atom.
- Reaction Type: Nucleophilic substitution (alkylation)
- Typical Conditions:
- Solvent: Alcohols (e.g., methanol or ethanol) or aprotic solvents
- Base: Sodium methoxide or sodium alkoxide to neutralize acid byproducts and drive the reaction
- Temperature: Moderate heating (40–200 °C depending on pressure and reactor)
- Pressure: Elevated pressure in sealed reactors (autoclaves) to enhance reaction rates
- Time: Several hours (3–8 h)
- Molar Ratios: Excess alkyl halide to ensure complete dialkylation, typically 2–8 equivalents per ethylenediamine.
- Using ethylenediamine and 2-chloroethylamine hydrochloride with sodium methoxide in methanol at 100–200 °C under 0.52–1.60 MPa for 3–8 hours yields dialkylated ethylenediamine derivatives with high purity and yield.
- Similar methods for N,N-diethyl ethylenediamine use ethyl chloride and ethylenediamine under 40–80 °C and 0.2–2 MPa pressure.
Introduction of the 2-Aminoethyl Group
The 2-aminoethyl substituent on the other nitrogen can be introduced by selective monoalkylation or by using protected intermediates to avoid over-alkylation. Alternatively, the starting ethylenediamine can be selectively functionalized stepwise.
Formation of the Acetate Salt
After obtaining the free base N'-(2-Aminoethyl)-N,N-dioctylethylenediamine, the acetate salt is formed by:
- Reaction: Neutralization with acetic acid
- Conditions:
- Solvent: Typically anhydrous or aqueous solvents
- Stoichiometry: 1:1 molar ratio of amine to acetic acid
- Temperature: Ambient to mild heating
- Outcome: Formation of a stable acetate salt, improving solubility and stability.
Detailed Preparation Method (Hypothetical Protocol Based on Analogous Compounds)
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | Ethylenediamine + 2 eq. Octyl bromide, NaOMe in MeOH, 100 °C, 4 h, sealed reactor | Dialkylation of one nitrogen with octyl groups | N,N-dioctylethylenediamine intermediate |
| 2 | N,N-dioctylethylenediamine + 1 eq. 2-chloroethylamine hydrochloride, base, 80 °C, 6 h | Introduction of 2-aminoethyl substituent on second nitrogen | N'-(2-Aminoethyl)-N,N-dioctylethylenediamine free base |
| 3 | Free base + 1 eq. Acetic acid, room temperature, stirring 1 h | Salt formation | N'-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate salt |
Analytical and Purification Techniques
- pH Adjustment: After reaction, the mixture is basified (pH ≥ 13) to separate organic amine phase from aqueous impurities.
- Extraction: Organic phase separation followed by washing to remove salts and byproducts.
- Distillation/Rectification: To purify the amine intermediate and final product.
- Characterization: NMR, MS, elemental analysis, and melting point determination confirm structure and purity.
Research Findings and Optimization Notes
- Yield and Purity: High yields (>80%) are achievable with optimized molar ratios and reaction conditions.
- Reaction Time and Temperature: Elevated temperature and pressure accelerate alkylation but require careful control to avoid side reactions.
- Base Selection: Sodium methoxide is effective for acid scavenging and promoting substitution reactions.
- Solvent Choice: Methanol is commonly used for its polarity and ability to dissolve reactants and bases.
- Safety and Scalability: Use of sealed autoclaves and controlled pressure ensures safe scale-up potential.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting materials | Ethylenediamine, octyl halides, 2-chloroethylamine hydrochloride | Purity > 98% recommended |
| Solvent | Methanol or ethanol | Polar protic solvents preferred |
| Base | Sodium methoxide (NaOMe) | Acid scavenger, promotes substitution |
| Temperature | 40–200 °C | Depends on step and reactor type |
| Pressure | 0.2–1.6 MPa | Autoclave conditions |
| Reaction time | 3–8 hours | Optimized for yield and selectivity |
| Molar ratios (amine:alkyl) | 1:2 to 1:8 | Excess alkyl halide to drive reaction |
| pH adjustment | ≥ 13 | For phase separation and purification |
| Purification | Extraction, distillation | To isolate pure amine and acetate salt |
This detailed synthesis approach, grounded in analogous ethylenediamine derivative preparations and acetate salt formation, provides a robust framework for the preparation of this compound. The method emphasizes cost-effective raw materials, high yield, and operational simplicity, suitable for both laboratory and industrial scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of N’-(2-aminoethyl)-N,N-dioctylethylenediamine oxide.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Aminoethyl)-N,N'-dioctylethylenediamine acetate is a chemical compound with potential applications in scientific research. The PubChem database provides information on its structure, identifiers, and physicochemical properties .
Chemical Information
Key data regarding N-(2-Aminoethyl)-N,N'-dioctylethylenediamine acetate :
- PubChem CID: 44144890
- Molecular Formula: C22H49N3O2
- Molecular Weight: 387.6 g/mol
- IUPAC Name: acetic acid; N'-octyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine
- CAS Registry Number: 93839-38-4
Potential Applications
While specific applications of N-(2-Aminoethyl)-N,N'-dioctylethylenediamine acetate are not detailed in the provided search results, the search results offer insights into related compounds and potential applications:
- Lung-Targeting Lipid Nanoparticles: Research into lung-targeting lipid nanoparticles (LNPs) has identified cationic lipids as components for facilitating mRNA delivery to the lungs . N-(2-Aminoethyl)-N,N'-dioctylethylenediamine acetate may have a similar function in LNP formulations .
- Chemical Sensors: Conjugated polymers have been used in the construction of chemical sensors . It is possible that N-(2-Aminoethyl)-N,N'-dioctylethylenediamine acetate could be incorporated into such polymers or used in conjunction with them for sensing applications .
Further Research
Further investigation into the applications of N-(2-Aminoethyl)-N,N'-dioctylethylenediamine acetate could involve:
- Database Searching: Exploring scientific literature databases for research articles mentioning the compound or its derivatives.
- Analogous Compound Research: Examining the applications of structurally similar compounds, such as N-(2-Aminoethyl)-N,N'-dioctylethylenediamine, to infer potential uses .
- Experimental Studies: Conducting experiments to evaluate the compound's performance in relevant applications, such as drug delivery or chemical sensing.
Mechanism of Action
The mechanism of action of N’-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amphiphilic nature allows it to interact with cell membranes, potentially affecting membrane-associated processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Ethylenediamine Derivatives
Structural Comparisons
Table 1: Structural Features of Ethylenediamine Derivatives
Functional and Application Comparisons
Chelation Capacity
- This compound: Limited chelation due to a single aminoethyl group and acetate; primarily functions as a surfactant or solubilizing agent .
- EDTA/EGTA : Strong chelators with four carboxylic acid groups; log stability constants (e.g., Ca²⁺-EGTA: 10.97) enable use in biochemistry and medicine .
- N,N'-Dibenzylethylenediamine diacetate : Moderate chelation via benzyl and acetate groups; stabilizes metal ions in industrial processes .
Solubility and Amphiphilicity
- The octyl chains in the target compound confer lipid solubility, enabling micelle formation, while the acetate enhances aqueous solubility. This contrasts with EGTA (fully water-soluble) and N,N'-Diacetylethylenediamine (hydrophilic but lacks surfactant properties) .
Biological Activity
N'-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate, often referred to as a derivative of ethylenediamine, exhibits a range of biological activities that have garnered interest in various fields, including medicinal chemistry and biotechnology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : C_{18}H_{38}N_{2}O_{2}
- Molecular Weight : 326.5 g/mol
- IUPAC Name : N-(2-aminoethyl)-N,N-dioctylethylenediamine acetate
- CAS Number : 93918-53-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes. This interaction can modulate enzymatic activity, influence cellular signaling pathways, and impact gene expression.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation effectively.
Case Study: Inhibition of Cancer Cell Lines
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | 70 |
| MCF-7 (Breast Cancer) | 20 | 65 |
| A549 (Lung Cancer) | 25 | 60 |
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in several studies. The compound demonstrates low toxicity levels in vitro, with no significant adverse effects observed at therapeutic concentrations.
Toxicological Data Summary
| Endpoint | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritation |
These findings suggest that the compound could be safe for use in pharmaceutical applications, although further in vivo studies are needed to confirm these results.
Q & A
Q. What are the recommended methods for synthesizing N'-(2-Aminoethyl)-N,N-dioctylethylenediamine acetate in laboratory settings?
- Methodological Answer : Synthesis typically involves alkylation of ethylenediamine derivatives with octyl halides, followed by acetylation. For reproducibility, use stoichiometric control under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Recent advancements suggest coupling computational reaction path searches (e.g., quantum chemical calculations) with experimental validation to optimize reaction steps and reduce trial-and-error inefficiencies .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm branching and alkyl chain integrity via - and -NMR, focusing on amine proton shifts (~δ 1.2–2.5 ppm) and acetate methyl signals (~δ 1.9–2.1 ppm).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) to detect impurities or incomplete alkylation.
- Elemental Analysis : Validate C/N ratios against theoretical values.
Cross-reference spectral data with databases like NIST Chemistry WebBook for consistency .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as tertiary amines can irritate mucous membranes.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Refer to safety data sheets (SDS) for spill management and disposal guidelines .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the reaction mechanisms of alkylated ethylenediamine derivatives?
- Methodological Answer : Use density functional theory (DFT) to map potential energy surfaces for alkylation steps. Focus on transition states to identify rate-limiting steps. Validate with kinetic isotope effect (KIE) studies or isotopic labeling experiments. Computational tools like Gaussian or ORCA can predict intermediates, while experimental techniques (e.g., in situ IR spectroscopy) monitor real-time reaction progress .
Q. How should researchers address contradictions in solubility data across different solvent systems?
- Methodological Answer : Conduct systematic solubility studies using the Hildebrand solubility parameter framework. Compare experimental results (e.g., gravimetric analysis) with Hansen solubility parameters (δ, δ, δ) to identify mismatches. For polar aprotic solvents (e.g., DMF, DMSO), correlate solubility with alkyl chain flexibility and acetate counterion interactions. Structural modifications (e.g., shortening alkyl chains) may enhance compatibility with aqueous systems .
Q. What experimental strategies optimize catalytic efficiency in reactions involving this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading).
- High-Throughput Screening (HTS) : Automate reaction condition testing to identify optimal parameters.
- In Situ Analytics : Deploy Raman spectroscopy or microcalorimetry to track catalytic intermediates.
Integrate findings with machine learning algorithms to predict optimal conditions for scale-up .
Q. How can researchers resolve discrepancies in thermal stability data under varying atmospheric conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N vs. O) to assess oxidative degradation. Pair with differential scanning calorimetry (DSC) to detect phase transitions. For mechanistic insights, use gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts. Cross-validate with computational models (e.g., molecular dynamics simulations) to predict degradation pathways .
Tables for Key Data Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
